1-(Naphthalen-1-yl)ethanone oxime

Catalog No.
S9092358
CAS No.
M.F
C12H11NO
M. Wt
185.22 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Naphthalen-1-yl)ethanone oxime

Product Name

1-(Naphthalen-1-yl)ethanone oxime

IUPAC Name

N-(1-naphthalen-1-ylethylidene)hydroxylamine

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

InChI

InChI=1S/C12H11NO/c1-9(13-14)11-8-4-6-10-5-2-3-7-12(10)11/h2-8,14H,1H3

InChI Key

KHNGQTJKEPANSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC=CC2=CC=CC=C21

1-(Naphthalen-1-yl)ethanone oxime is an organic compound characterized by the molecular formula C12H11NOC_{12}H_{11}NO and a molecular weight of approximately 185.22 g/mol. It features a naphthalene ring substituted with an ethanone oxime functional group, which is significant in various chemical applications. The compound is known for its structural attributes, including one hydrogen bond donor and two hydrogen bond acceptors, making it a versatile candidate in organic synthesis and medicinal chemistry .

  • Oxime Formation: It can be synthesized from the corresponding ketone (1-(naphthalen-1-yl)ethanone) through the reaction with hydroxylamine.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to regenerate the original ketone and release hydroxylamine.
  • Reductive Reactions: The oxime can undergo reduction to form the corresponding amine, which may be useful in further synthetic applications.

These reactions highlight its reactivity and potential utility in synthetic organic chemistry .

The synthesis of 1-(naphthalen-1-yl)ethanone oxime typically involves the following steps:

  • Starting Material Preparation: Begin with 1-(naphthalen-1-yl)ethanone as the starting material.
  • Reaction with Hydroxylamine: React the ketone with hydroxylamine hydrochloride in the presence of a base (such as sodium acetate) to form the oxime.
  • Purification: The product can be purified through recrystallization or chromatography techniques to obtain pure 1-(naphthalen-1-yl)ethanone oxime.

This method is straightforward and highlights the compound's accessibility for research and industrial applications .

1-(Naphthalen-1-yl)ethanone oxime has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Chemical Synthesis: Utilized in organic synthesis for creating more complex molecules through further functionalization.
  • Research: Employed in studies investigating the properties of oximes and their derivatives, particularly in medicinal chemistry and material science .

Several compounds share structural similarities with 1-(naphthalen-1-yl)ethanone oxime. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaSimilarity IndexUnique Features
1-(Phenanthren-2-yl)ethanone oximeC15H13NO0.97Larger phenanthrene structure; potential for different biological activity.
4-(Naphthalen-2-yl)butanone oximeC14H13NO0.91Longer carbon chain; may exhibit different reactivity patterns.
2-(Naphthalen-2-yl)acetophenone oximeC15H13NO0.91Contains an additional aromatic ring; could affect solubility and reactivity.

These comparisons illustrate that while these compounds share a common functional group, their distinct structures may lead to varied chemical properties and biological activities, emphasizing the uniqueness of 1-(naphthalen-1-yl)ethanone oxime within this class of compounds .

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

185.084063974 g/mol

Monoisotopic Mass

185.084063974 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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